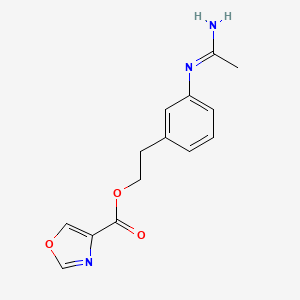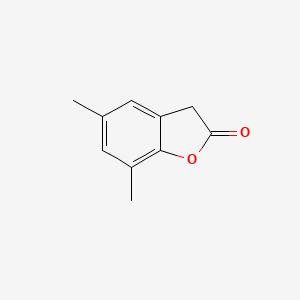
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group and two phenyl groups attached to the isoxazole ring
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with benzohydroxamic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-chlorophenyl)-3,4-diphenylisoxazol-5(2H)-one can be compared with other similar compounds, such as:
2-chlorophenylacetic acid: This compound also contains a chlorophenyl group but differs in its overall structure and reactivity.
3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar chlorophenyl group but is part of the benzamide family.
Nicotinamide derivatives: These compounds share some structural similarities but have different functional groups and applications.
The uniqueness of this compound lies in its specific isoxazole structure and the presence of both chlorophenyl and diphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
57892-33-8 |
|---|---|
Molecular Formula |
C21H14ClNO2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3,4-diphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H14ClNO2/c22-17-13-7-8-14-18(17)23-20(16-11-5-2-6-12-16)19(21(24)25-23)15-9-3-1-4-10-15/h1-14H |
InChI Key |
AYVAGZBXNMEPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(OC2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


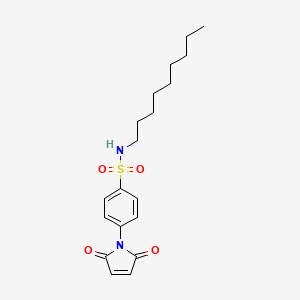

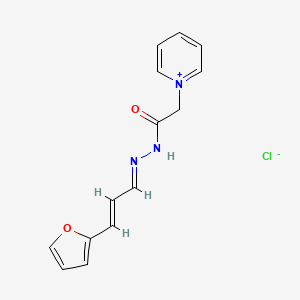

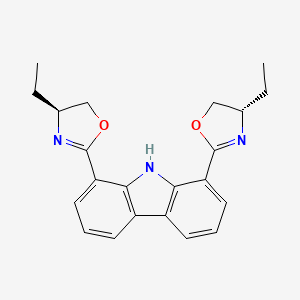


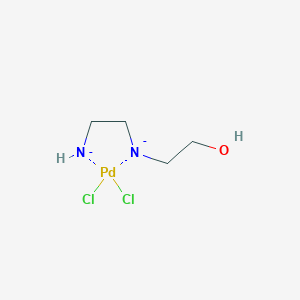
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)


![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
